molecular formula C12H12N2O2 B12666082 Benzamacril CAS No. 127087-86-9

Benzamacril

Cat. No.: B12666082
CAS No.: 127087-86-9
M. Wt: 216.24 g/mol
InChI Key: LCOWUMNPNWEMAZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Benzamacril can be synthesized through a multi-step process involving the reaction of benzylamine with acrylonitrile under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the formation of the cyanoacrylate structure .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the consistency and effectiveness of the fungicide .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products:

Scientific Research Applications

Mechanism of Action

Benzamacril exerts its fungicidal effects by inhibiting specific enzymes involved in fungal cell wall synthesis. It targets the succinate dehydrogenase enzyme, disrupting the citric acid cycle and mitochondrial electron transport chain in fungal cells. This inhibition leads to the accumulation of toxic intermediates, ultimately causing cell death .

Comparison with Similar Compounds

Properties

CAS No.

127087-86-9

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

3-[benzyl(methyl)amino]-2-cyanoprop-2-enoic acid

InChI

InChI=1S/C12H12N2O2/c1-14(9-11(7-13)12(15)16)8-10-5-3-2-4-6-10/h2-6,9H,8H2,1H3,(H,15,16)

InChI Key

LCOWUMNPNWEMAZ-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C=C(C#N)C(=O)O

Origin of Product

United States

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